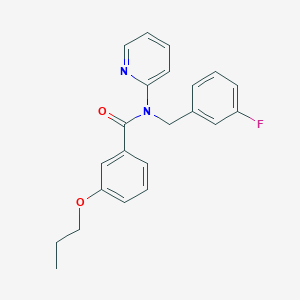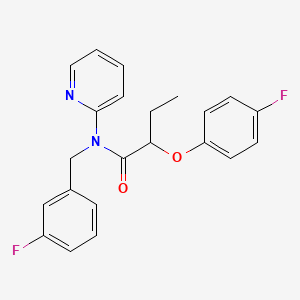
N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of fluorine atoms on both phenyl rings and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide typically involves multiple steps:
Formation of 4-fluorophenoxybutanoic acid: This can be achieved by reacting 4-fluorophenol with butanoic acid under acidic conditions.
Amidation Reaction: The 4-fluorophenoxybutanoic acid is then converted to its corresponding amide by reacting with 3-fluorobenzylamine and pyridine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Bromophenoxy)-N-[(3-bromophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Methylphenoxy)-N-[(3-methylphenyl)methyl]-N-(pyridin-2-yl)butanamide
Uniqueness
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is unique due to the presence of fluorine atoms, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its pharmacokinetic profile, making it a more effective candidate for drug development compared to its chlorinated, brominated, or methylated analogs.
特性
分子式 |
C22H20F2N2O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C22H20F2N2O2/c1-2-20(28-19-11-9-17(23)10-12-19)22(27)26(21-8-3-4-13-25-21)15-16-6-5-7-18(24)14-16/h3-14,20H,2,15H2,1H3 |
InChIキー |
GAUIRIAYCVDZEA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321968.png)
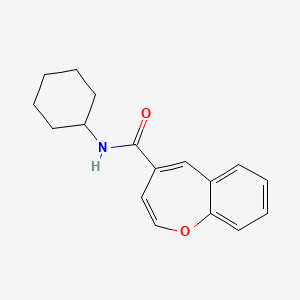
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11321997.png)
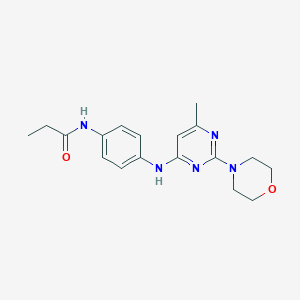
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)


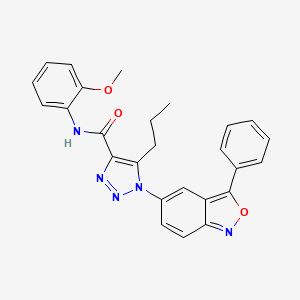

![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11322059.png)
